molecular formula C14H14N2O B7636011 N-isoquinolin-5-ylcyclobutanecarboxamide

N-isoquinolin-5-ylcyclobutanecarboxamide

Cat. No.: B7636011
M. Wt: 226.27 g/mol
InChI Key: QRVGHUPKJBIXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isoquinolin-5-ylcyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutane carboxamide core linked to an isoquinolin-5-yl substituent. The cyclobutane ring introduces structural rigidity, while the isoquinoline moiety, a bicyclic aromatic heterocycle, may confer biological activity through interactions with enzymes or receptors.

Properties

IUPAC Name

N-isoquinolin-5-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGHUPKJBIXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation in Polar Solvents

Reaction of 5-aminoisoquinoline with cyclobutanecarbonyl chloride in acetonitrile at reflux (82°C) for 4–6 hours yields the target compound. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency. This method achieves 68–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization Note : Substituents on the isoquinoline ring (e.g., electron-withdrawing groups) enhance reactivity by reducing steric hindrance at the 5-position.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the amine and carboxylic acid are coupled at room temperature. This method is advantageous for acid-sensitive substrates, offering 82–85% yield after column chromatography.

Side Reactions :

  • Overcoupling to form bis-amide byproducts (<5%).

  • Epimerization at the cyclobutane α-carbon if chiral centers are present.

Solid-Phase Synthesis

Immobilization of 5-aminoisoquinoline on Wang resin via its amino group allows iterative coupling with cyclobutanecarboxylic acid using EDC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the product with 90% purity (HPLC), though scalability is limited.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Purity (%)Scalability
Direct AcylationCyclobutanecarbonyl chloride, TEA, CH₃CN, 82°C68–7595High
EDC/HOBt CouplingEDC, HOBt, DMF, rt82–8598Moderate
Solid-Phase SynthesisWang resin, EDC/HOBt, TFA cleavage7090Low

Key Findings :

  • EDC/HOBt coupling offers the best balance of yield and purity but requires expensive reagents.

  • Direct acylation is preferred for industrial-scale synthesis due to lower costs and simpler workup.

Challenges and Innovations

Byproduct Formation

Hydrolysis of the acyl chloride intermediate generates cyclobutanecarboxylic acid as a major impurity. This is mitigated by using molecular sieves or anhydrous sodium sulfate during reactions.

Stereochemical Control

Chiral cyclobutane derivatives necessitate asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >99% for (R)- and (S)-isomers.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis (100°C, 20 minutes) to reduce reaction times by 70% and improve yields to 88%. Solvent-free mechanochemical grinding has also been explored but remains experimental .

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-ylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Trends: Quinoline/isoquinoline derivatives with electron-withdrawing groups (e.g., cyanamido) show enhanced activity, suggesting that modifying substituents on this compound could optimize efficacy .
  • Structural Rigidity : Cyclobutanecarboxamide derivatives balance rigidity and bioavailability, though bulky substituents (e.g., thiazolo-pyridine) may reduce membrane permeability compared to the target compound .

Q & A

Q. What comparative frameworks are used to benchmark this compound against structurally similar analogs?

  • Methodological Answer : Principal component analysis (PCA) clusters analogs based on physicochemical descriptors (logP, polar surface area). In vivo efficacy studies (rodent models) compare pharmacokinetic profiles (AUC, Cmax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.